

# A Spectroscopic Showdown: Unveiling the Chiral Twins, (R)- and (S)-Benzylloxymethyl-oxirane

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## Compound of Interest

Compound Name: *(R)-Benzylloxymethyl-oxirane*

Cat. No.: B083310

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In the realm of chiral building blocks, (R)- and (S)-Benzylloxymethyl-oxirane stand as versatile intermediates crucial for the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their identical chemical formula and connectivity, yet mirrored three-dimensional arrangements, necessitate precise analytical techniques for their differentiation and characterization. This guide provides a comprehensive spectroscopic comparison of these enantiomers, supported by experimental data and detailed protocols, to aid researchers in their selection and quality control.

## Distinguishing the Indistinguishable: The Spectroscopic Approach

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in chemical analysis. However, when applied to a pair of enantiomers like (R)- and (S)-Benzylloxymethyl-oxirane in an achiral environment, these methods yield identical results. The true spectroscopic differentiation lies in the interaction of these chiral molecules with a chiral environment, a principle most effectively demonstrated through polarimetry and NMR spectroscopy with chiral shift reagents.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for (R)- and (S)-Benzylloxymethyl-oxirane. It is important to note that for standard NMR, IR, and MS, the data for the (S)-enantiomer is identical to that of the (R)-enantiomer.

Table 1: Physical and Chiroptical Properties

Property	(R)-Benzylloxymethyl-oxirane	(S)-Benzylloxymethyl-oxirane
CAS Number	14618-80-5[1][2]	16495-13-9[3][4]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub> [1][5]	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub> [3][4]
Molecular Weight	164.20 g/mol [1][5]	164.20 g/mol [3][4]
Appearance	Colorless oil/paste[6]	Colorless oil[7]
Boiling Point	130 °C @ 0.1 mmHg[3][6]	130 °C @ 0.1 mmHg[3][6]
Density	~1.077 g/mL at 25 °C[6][8]	~1.072 g/mL at 20 °C[3]
Refractive Index (n <sub>20</sub> /D)	~1.517[6][8]	1.5160-1.5210[3]
Specific Rotation [α] <sub>D</sub>	-5.4° (c=5 in toluene)[2][6]	+13.0 to +18.0° (neat)[3]

Table 2: <sup>1</sup>H NMR Spectroscopic Data (in CDCl<sub>3</sub>)

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.28–7.37	m	5H, Ar-H
4.60	s	2H, Ph-CH <sub>2</sub> -O
3.77	dd	1H, CH <sub>2</sub> -O-CH <sub>2</sub> -Ph
3.44	dd	1H, CH <sub>2</sub> -O-CH <sub>2</sub> -Ph
3.15–3.23	m	1H, Oxirane CH
2.80	dd	1H, Oxirane CH <sub>2</sub>
2.61	dd	1H, Oxirane CH <sub>2</sub>

Note: Data presented is for the (R)-enantiomer[2]. The spectrum for the (S)-enantiomer in an achiral solvent is identical.

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Assignment
137.8	Ar-C (quaternary)
128.4	Ar-CH
127.7	Ar-CH
73.3	Ph- $\text{CH}_2\text{-O}$
70.7	$\text{CH}_2\text{-O-CH}_2\text{-Ph}$
50.8	Oxirane CH
44.2	Oxirane $\text{CH}_2$

Note: Data presented is for the (R)-enantiomer[2]. The spectrum for the (S)-enantiomer in an achiral solvent is identical.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
~3020	C-H stretch (aromatic)
~2920, ~2850	C-H stretch (aliphatic)
~1495, ~1450	C=C stretch (aromatic)
~1216, ~1094	C-O stretch (ether and epoxide)
~929	Epoxide ring breathing

Note: Representative peaks. The IR spectra of the enantiomers are identical.

Table 5: Mass Spectrometry (MS) Data

m/z	Assignment
164	$[M]^+$ (Molecular Ion)
107	$[M - C_3H_5O]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
77	$[C_6H_5]^+$

Note: Electron Impact (EI) fragmentation pattern. The mass spectra of the enantiomers are identical.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1H$  and  $^{13}C$  NMR: A solution of the analyte (~10-20 mg) in deuterated chloroform ( $CDCl_3$ , ~0.6 mL) is prepared in a 5 mm NMR tube. Spectra are recorded on a 300 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- NMR with Chiral Shift Reagents: To a prepared NMR sample of the racemic or enantiomerically enriched benzyloxymethyl-oxirane, a chiral lanthanide shift reagent, such as Eu(hfc)<sub>3</sub> (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), is added portion-wise.<sup>[9][10]</sup> The  $^1H$  NMR spectrum is recorded after each addition. The complexation of the shift reagent with the oxygen atoms of the epoxide and ether functionalities leads to the formation of diastereomeric complexes, which exhibit different chemical shifts for corresponding protons, allowing for the spectroscopic differentiation and quantification of the enantiomers.

### Infrared (IR) Spectroscopy

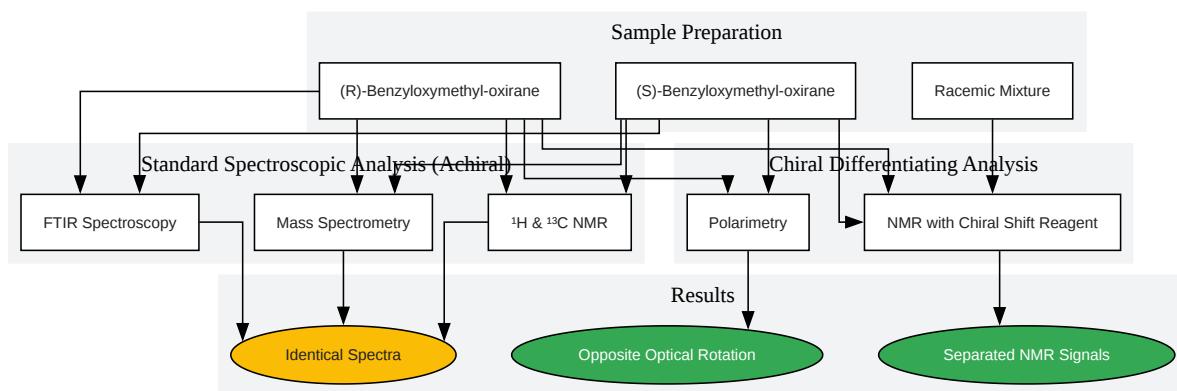
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded over the range of 4000-400  $cm^{-1}$ .

### Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with electron impact (EI) ionization. The sample is introduced into the ion source, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

## Visualization of the Analytical Workflow

The logical workflow for the spectroscopic comparison of (R)- and (S)-Benzylloxymethyl-oxirane is depicted below.



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Caption: Workflow for spectroscopic comparison of oxirane enantiomers.

In conclusion, while standard spectroscopic methods confirm the molecular structure of benzylloxymethyl-oxirane, they are insufficient to distinguish between its (R) and (S) enantiomers. The definitive characterization and quality control of these critical chiral building blocks rely on chiroptical techniques, with polarimetry providing a measure of enantiomeric purity and NMR with chiral shift reagents offering a powerful method for both qualitative differentiation and quantitative analysis.

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